Direct Head-to-Head Comparison: Anticonvulsant Efficacy vs. Piperidine Analog
In a direct head-to-head study, the pyrrolidinyl benzamide analog (U-49524E) demonstrated significant anticonvulsant activity in an in vivo mouse model of electroshock-induced seizures, while the piperidinyl analog (U-49132E) was completely inactive [1].
| Evidence Dimension | In vivo anticonvulsant efficacy |
|---|---|
| Target Compound Data | ED50 = 35 mg kg-1, i.p. |
| Comparator Or Baseline | U-49132E (piperidinyl analog): ED50 > 100 mg kg-1, i.p. |
| Quantified Difference | Pyrrolidinyl analog is >2.86-fold more potent; piperidinyl analog is inactive at the highest tested dose. |
| Conditions | Mouse electroshock-induced seizure model, intraperitoneal administration [1]. |
Why This Matters
This demonstrates that a minor structural change (pyrrolidine to piperidine) completely abolishes in vivo efficacy, making the pyrrolidine ring essential for this therapeutic application.
- [1] Ragsdale, D. S., et al. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Br J Pharmacol. 1992; 106(1): 49–54. View Source
